molecular formula C32H32O6 B3039050 (2R)-8-methylsocotrin-4'-ol CAS No. 956103-75-6

(2R)-8-methylsocotrin-4'-ol

Cat. No.: B3039050
CAS No.: 956103-75-6
M. Wt: 512.6 g/mol
InChI Key: ZYNHARKRZSKBAU-ZBAATNBSSA-N
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Description

(2R)-8-Methylsocotrin-4′-ol is a biflavonoid first isolated from Dracaena cochinchinensis (Chinese Dragon’s Blood) and structurally characterized via HR-ESI-MS, NMR, and circular dichroism (CD) spectroscopy . Its core structure comprises two flavan units linked via a C–O–C bond, with a methyl group at position 8 and a hydroxyl group at position 4′. The (2R) configuration at the chiral center distinguishes it from stereoisomers like (2S,γR)- or (2R,γS)-configured analogs .

Its product code (T123862) and CAS number (956103-75-6) further validate its identity in commercial and academic settings .

Properties

IUPAC Name

(2R)-6-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]-2-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O6/c1-19-31(36)28(17-23-9-16-29(38-32(19)23)21-5-12-25(34)13-6-21)27(20-3-10-24(33)11-4-20)15-8-22-7-14-26(35)18-30(22)37-2/h3-7,10-14,17-18,27,29,33-36H,8-9,15-16H2,1-2H3/t27?,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNHARKRZSKBAU-ZBAATNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C(CCC3=C(C=C(C=C3)O)OC)C4=CC=C(C=C4)O)CCC(O2)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC(=C1O)C(CCC3=C(C=C(C=C3)O)OC)C4=CC=C(C=C4)O)CC[C@@H](O2)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-8-methylsocotrin-4’-ol typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Introduction of the Methyl Group: The methyl group is introduced at the eighth position using methylation reactions, often employing methyl iodide or dimethyl sulfate as methylating agents.

    Stereoselective Reduction: The stereochemistry at the second carbon is established through a stereoselective reduction process, often using chiral catalysts or reagents to ensure the desired (2R) configuration.

    Final Functionalization:

Industrial Production Methods

Industrial production of (2R)-8-methylsocotrin-4’-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-8-methylsocotrin-4’-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, alkyl halides.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Alkyl ethers, halides.

Scientific Research Applications

(2R)-8-methylsocotrin-4’-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (2R)-8-methylsocotrin-4’-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

    Gene Expression Modulation: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

Key structural analogs include:

  • 8-Methylsocotrin-4′-ol : Lacks the (2R) configuration, differing in stereochemical orientation .
  • (2R,γS)-3′-Methoxy-8-methylsocotrin-4′-ol : Features a methoxy group at position 3′, altering electronic properties .
  • Cochinchinenin D : Contains a 3′-methoxy-4′-ol substitution pattern, enhancing steric bulk .
  • Cambodianol: A non-methylated derivative with a distinct hydroxylation profile .

Stereoisomers such as (2R,γR)- and (2S,γR)-8-methylsocotrin-4′-ol demonstrate how chiral centers influence bioactivity. For example, quantum chemical CD calculations confirmed that absolute configurations modulate binding interactions with biological targets .

Bioactivity Comparison

Table 1: Cytotoxic and Enzymatic Inhibitory Activities
Compound Name Structural Features Bioactivity (IC₅₀ or Activity Level) Reference(s)
(2R)-8-Methylsocotrin-4′-ol (2R)-configured methyl at C8 Thrombin inhibition (21.5 µM)
Cambodianol No methyl group at C8 Cytotoxic: K562 (1.4 µg/mL), SGC-7901 (2.9 µg/mL)
8-Methylsocotrin-4′-ol Non-specific stereochemistry Moderate cytotoxicity (K562, SGC-7901)
Cochinchinenenes A–D Varied methoxy/hydroxy substitutions Thrombin inhibition (IC₅₀: 17.8–41.3 µM)
4,4′-Dihydroxy-3,2′-dimethoxychalcone Chalcone backbone Cytotoxic (IC₅₀: 2.5–4.4 mg/mL)

Key Findings :

  • (2R)-8-Methylsocotrin-4′-ol exhibits selective thrombin inhibition (IC₅₀ = 21.5 µM), outperforming Cochinchinenenes A–D but underperforming against cambodianol’s cytotoxicity .
  • The methyl group at C8 in (2R)-8-methylsocotrin-4′-ol may enhance thrombin affinity compared to unmethylated analogs like cambodianol, which instead shows potent cytotoxicity .
  • Stereochemistry matters : The (2R) configuration likely optimizes spatial orientation for thrombin binding, whereas stereoisomers (e.g., 2S,γR) may prioritize other targets .
Table 2: Analytical and Pharmacokinetic Properties
Compound Name Fragmentation Pathway (UPLC-Q-TOF MS) Stability/Solubility Reference(s)
(2R)-8-Methylsocotrin-4′-ol C–O–C bond cleavage, methyl loss Stable in negative ion mode
Cochinchinenin D Similar backbone with methoxy loss Higher polarity due to methoxy

Key Findings :

  • Fragmentation studies reveal that (2R)-8-methylsocotrin-4′-ol undergoes predictable cleavage at the interflavonoid bond, aiding its identification in complex matrices .
  • Methoxy-substituted analogs (e.g., Cochinchinenin D) exhibit distinct fragmentation patterns due to substituent-induced electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-8-methylsocotrin-4'-ol
Reactant of Route 2
(2R)-8-methylsocotrin-4'-ol

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